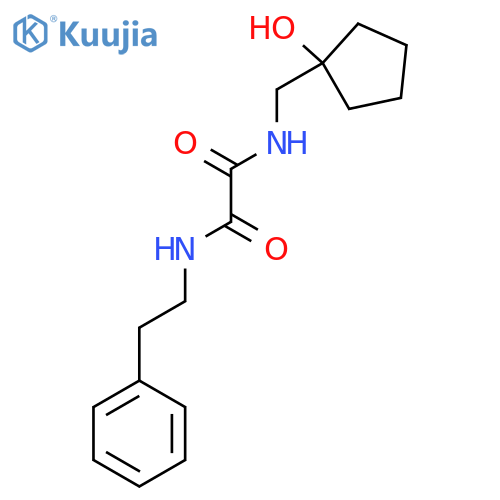Cas no 1226445-91-5 (N-(1-hydroxycyclopentyl)methyl-N'-(2-phenylethyl)ethanediamide)

N-(1-hydroxycyclopentyl)methyl-N'-(2-phenylethyl)ethanediamide 化学的及び物理的性質
名前と識別子
-
- N-(1-hydroxycyclopentyl)methyl-N'-(2-phenylethyl)ethanediamide
- VU0525693-1
- N1-((1-hydroxycyclopentyl)methyl)-N2-phenethyloxalamide
- 1226445-91-5
- F5857-6345
- N'-[(1-hydroxycyclopentyl)methyl]-N-(2-phenylethyl)oxamide
- AKOS024524658
- N-[(1-hydroxycyclopentyl)methyl]-N'-(2-phenylethyl)ethanediamide
-
- インチ: 1S/C16H22N2O3/c19-14(17-11-8-13-6-2-1-3-7-13)15(20)18-12-16(21)9-4-5-10-16/h1-3,6-7,21H,4-5,8-12H2,(H,17,19)(H,18,20)
- InChIKey: CWLPAKALNGDVHA-UHFFFAOYSA-N
- ほほえんだ: OC1(CNC(C(NCCC2C=CC=CC=2)=O)=O)CCCC1
計算された属性
- せいみつぶんしりょう: 290.16304257g/mol
- どういたいしつりょう: 290.16304257g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 21
- 回転可能化学結合数: 5
- 複雑さ: 359
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 78.4Ų
N-(1-hydroxycyclopentyl)methyl-N'-(2-phenylethyl)ethanediamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5857-6345-1mg |
N-[(1-hydroxycyclopentyl)methyl]-N'-(2-phenylethyl)ethanediamide |
1226445-91-5 | 1mg |
$81.0 | 2023-09-09 | ||
| Life Chemicals | F5857-6345-2μmol |
N-[(1-hydroxycyclopentyl)methyl]-N'-(2-phenylethyl)ethanediamide |
1226445-91-5 | 2μmol |
$85.5 | 2023-09-09 | ||
| Life Chemicals | F5857-6345-2mg |
N-[(1-hydroxycyclopentyl)methyl]-N'-(2-phenylethyl)ethanediamide |
1226445-91-5 | 2mg |
$88.5 | 2023-09-09 | ||
| Life Chemicals | F5857-6345-3mg |
N-[(1-hydroxycyclopentyl)methyl]-N'-(2-phenylethyl)ethanediamide |
1226445-91-5 | 3mg |
$94.5 | 2023-09-09 |
N-(1-hydroxycyclopentyl)methyl-N'-(2-phenylethyl)ethanediamide 関連文献
-
Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
-
Chunqian Zhang,Fan Yang,Dalin Zhang,Xu Zhang,Chunlai Xue,Yuhua Zuo,Chuanbo Li,Buwen Cheng,Qiming Wang RSC Adv., 2015,5, 15940-15943
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
-
Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
-
Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
N-(1-hydroxycyclopentyl)methyl-N'-(2-phenylethyl)ethanediamideに関する追加情報
N-(1-Hydroxycyclopentyl)methyl-N'-(2-phenylethyl)ethanediamide: A Comprehensive Overview
The compound with CAS No. 1226445-91-5, known as N-(1-hydroxycyclopentyl)methyl-N'-(2-phenylethyl)ethanediamide, is a fascinating molecule that has garnered attention in various scientific domains. This compound, characterized by its unique structure and functional groups, has been the subject of extensive research in recent years. Its potential applications span across pharmaceuticals, materials science, and catalysis, making it a versatile compound with promising future prospects.
N-(1-Hydroxycyclopentyl)methyl-N'-(2-phenylethyl)ethanediamide is a derivative of ethanediamide, a class of compounds known for their amide functionalities. The molecule features a hydroxycyclopentyl group attached to one nitrogen atom and a phenylethyl group on the other. This combination of functional groups imparts unique chemical properties, making it suitable for various chemical reactions and applications. Recent studies have highlighted its role in drug delivery systems, where its amphiphilic nature facilitates the encapsulation of hydrophobic drugs within biocompatible carriers.
One of the most significant advancements involving this compound is its use in the development of novel catalysts for organic synthesis. Researchers have demonstrated that N-(1-hydroxycyclopentyl)methyl-N'-(2-phenylethyl)ethanediamide can act as a ligand in transition metal-catalyzed reactions, enhancing the efficiency and selectivity of these processes. For instance, in the field of asymmetric catalysis, this compound has been employed to facilitate enantioselective reductions, offering a promising route for the production of chiral pharmaceutical intermediates.
Moreover, N-(1-hydroxycyclopentyl)methyl-N'-(2-phenylethyl)ethanediamide has shown potential in polymer chemistry. Its ability to form stable complexes with metal ions has led to its application in the synthesis of metallopolymers, which exhibit enhanced mechanical and thermal properties compared to traditional polymers. These materials are being explored for use in high-performance composites and advanced coatings.
In terms of biological applications, recent studies have investigated the pharmacokinetic properties of N-(1-hydroxycyclopentyl)methyl-N'-(2-phenylethyl)ethanediamide derivatives. These studies suggest that the compound may possess bioavailability-enhancing properties, making it a valuable tool in drug design. Additionally, its ability to interact with cellular membranes has opened avenues for its use in targeted drug delivery systems.
The synthesis of N-(1-hydroxycyclopentyl)methyl-N'-(2-phenylethyl)ethanediamide involves a multi-step process that typically begins with the preparation of cyclopentanol derivatives. The subsequent coupling reactions are optimized to ensure high yields and purity. Recent advancements in green chemistry have also led to the development of more sustainable synthesis routes for this compound, reducing environmental impact while maintaining product quality.
Looking ahead, the versatility of N-(1-hydroxycyclopentyl)methyl-N'-(2-phenylethyl)ethanediamide suggests that it will continue to play a pivotal role in diverse scientific disciplines. Its unique combination of functional groups and favorable chemical properties positions it as a valuable building block for future innovations in materials science, catalysis, and pharmaceuticals.
1226445-91-5 (N-(1-hydroxycyclopentyl)methyl-N'-(2-phenylethyl)ethanediamide) 関連製品
- 1361584-68-0(Hydroxy-(3,2',4',6'-tetrachlorobiphenyl-2-yl)-acetic acid)
- 1805321-32-7(Ethyl 3-bromo-6-(difluoromethyl)pyridine-2-acetate)
- 56470-95-2(1-Ethylcycloheptane-1-carboxylic acid)
- 2227737-64-4((2R)-1-(2-methoxypyridin-4-yl)propan-2-ol)
- 1355247-99-2(tert-Butyl 4-(5-bromo-2-fluorobenzyl)piperazine-1-carboxylate)
- 902484-49-5(1-benzyl-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one)
- 1565592-04-2(5-methyl-3-(pyrrolidin-2-yl)-1H-pyrazole)
- 1806265-51-9(2-(Bromomethyl)-6-(difluoromethyl)-4-hydroxy-3-(trifluoromethoxy)pyridine)
- 1805142-12-4(Ethyl 5-amino-2-(difluoromethyl)-3-methylpyridine-6-carboxylate)
- 1099656-48-0(rel-(1R,3r,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-ol)



